2-(2,6-Dimethylphenoxy)ethan-1-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(2,6-Dimethylphenoxy)ethan-1-ol is an organic compound belonging to the class of aroxyalkylaminoalcohols. It consists of a benzene ring substituted with a 2,6-dimethylphenoxy group at the 1-position and a hydroxyethyl group at the 2-position. This compound is known for its various applications in scientific research and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2,6-Dimethylphenoxy)ethan-1-ol typically involves the reaction of 2,6-dimethylphenol with ethylene oxide in the presence of a base such as sodium hydroxide. The reaction is carried out under controlled temperature and pressure conditions to ensure the formation of the desired product .
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale reactors and continuous flow processes to optimize yield and purity. The use of catalysts and advanced purification techniques ensures the efficient production of high-quality compound .
Chemical Reactions Analysis
Types of Reactions
2-(2,6-Dimethylphenoxy)ethan-1-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding aldehydes or ketones.
Reduction: The compound can be reduced to form different alcohol derivatives.
Substitution: The phenoxy group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) and potassium tert-butoxide (KOtBu) are commonly employed.
Major Products Formed
Oxidation: Formation of aldehydes or ketones.
Reduction: Formation of different alcohol derivatives.
Substitution: Formation of substituted phenoxy derivatives.
Scientific Research Applications
2-(2,6-Dimethylphenoxy)ethan-1-ol has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis and as an intermediate in the production of other chemical compounds.
Biology: Employed in the study of enzyme interactions and metabolic pathways.
Medicine: Investigated for its potential therapeutic properties and as a precursor in the synthesis of pharmaceutical agents.
Industry: Utilized in the manufacture of specialty chemicals and as a component in various industrial formulations
Mechanism of Action
The mechanism of action of 2-(2,6-Dimethylphenoxy)ethan-1-ol involves its interaction with specific molecular targets and pathways. The hydroxyl group allows it to form hydrogen bonds and interact with enzymes and receptors, influencing various biochemical processes. The phenoxy group contributes to its lipophilicity, enhancing its ability to penetrate cell membranes and exert its effects .
Comparison with Similar Compounds
Similar Compounds
- 2-(2,4-Dimethylphenoxy)ethan-1-ol
- 2-(2,5-Dimethylphenoxy)ethan-1-ol
- 2-(2,3-Dimethylphenoxy)ethan-1-ol
Uniqueness
2-(2,6-Dimethylphenoxy)ethan-1-ol is unique due to the specific positioning of the dimethyl groups on the benzene ring, which influences its chemical reactivity and biological activity. This structural arrangement provides distinct properties compared to other similar compounds, making it valuable for specific applications in research and industry .
Properties
IUPAC Name |
2-(2,6-dimethylphenoxy)ethanol |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14O2/c1-8-4-3-5-9(2)10(8)12-7-6-11/h3-5,11H,6-7H2,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DYTSLGCVWCVGLQ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)C)OCCO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90453768 |
Source
|
Record name | 2-(2,6-dimethylphenoxy)ethan-1-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90453768 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
166.22 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
16737-71-6 |
Source
|
Record name | 2-(2,6-dimethylphenoxy)ethan-1-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90453768 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.